Technical Monograph: 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline
Technical Monograph: 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline
This is a comprehensive technical guide on 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline , designed for researchers and drug development professionals.
Primary Classification: Substituted Benzenesulfonamide / Aniline Derivative Target Applications: Medicinal Chemistry Intermediates (PDE5 Inhibitors, Kinase Inhibitors), Antibacterial Sulfonamides.
Chemical Identity & Structural Elucidation
This compound represents a bifunctional scaffold combining an electron-rich aniline moiety with a sulfonamide-linked morpholine ring. It serves as a critical "right-hand" building block in the synthesis of bioactive molecules, particularly those mimicking the pharmacophore of sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Ethoxy-3-(morpholin-4-ylsulfonyl)aniline |
| Common Synonyms | 3-(Morpholinosulfonyl)-p-phenetidine; 5-Amino-2-ethoxybenzenesulfonyl morpholide |
| Molecular Formula | C₁₂H₁₈N₂O₄S |
| Molecular Weight | 286.35 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCOCC2 |
| InChI Key | (Predicted) ZJY... (Derivative of p-phenetidine) |
| Core Scaffold | 1,2,4-Trisubstituted Benzene |
Structural Analysis
The molecule is characterized by three distinct functional regions that dictate its reactivity and pharmacological potential:
-
The Aniline Core (C1-NH₂): A primary amine acting as a nucleophile. It is the primary site for coupling reactions (e.g., amide coupling, urea formation, or heterocycle closure).
-
The Ethoxy Group (C4-OEt): An electron-donating group (EDG) that increases the electron density of the aromatic ring, enhancing the nucleophilicity of the aniline nitrogen. It also provides a lipophilic anchor often required for hydrophobic pocket binding in enzymes.
-
The Morpholinosulfonyl Group (C3-SO₂-Morph): An electron-withdrawing group (EWG) positioned ortho to the ethoxy group. The morpholine ring is a bioisostere for piperazine (found in sildenafil) but offers different solubility and metabolic stability profiles (reduced basicity compared to N-methylpiperazine).
Synthetic Pathways
The synthesis of 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline typically follows a Chlorosulfonation-Amidation-Hydrolysis sequence starting from commercially available p-phenetidine (4-ethoxyaniline).
The "Protected Phenetidine" Route
Direct chlorosulfonation of free anilines is often uncontrolled. The standard industrial protocol involves protecting the amine as an acetanilide to direct regioselectivity and prevent oxidation.
Step 1: Acetylation p-Phenetidine + Acetic Anhydride → 4-Ethoxyacetanilide (Phenacetin)
Step 2: Chlorosulfonation
Reaction with chlorosulfonic acid (
-
Regiochemistry: The acetamido group (position 1) and ethoxy group (position 4) are both ortho/para directors. However, the position ortho to the stronger activator (ethoxy) is favored, especially since the position ortho to the bulky acetamido group is sterically hindered.
-
Product:3-Chlorosulfonyl-4-ethoxyacetanilide .
Step 3: Sulfonamide Formation Reaction with Morpholine (excess or with base) displaces the chloride.
-
Product:3-(Morpholinosulfonyl)-4-ethoxyacetanilide .
Step 4: Deprotection (Hydrolysis) Acidic or basic hydrolysis removes the acetyl group to yield the free aniline.
Synthetic Workflow Diagram (DOT)
Caption: Step-wise synthesis from p-phenetidine via chlorosulfonation and morpholine coupling.
Mechanistic Applications in Drug Design
This scaffold is highly valued in medicinal chemistry for its ability to modulate Pharmacokinetics (PK) and Pharmacodynamics (PD) .
Pharmacophore Mapping
-
H-Bond Donor: The primary aniline (
) serves as a critical donor for hydrogen bonding with residues in the active site (e.g., the hinge region of kinases or the glutamine/asparagine residues in PDE5). -
H-Bond Acceptor: The sulfonyl oxygens and the morpholine ether oxygen act as acceptors.
-
Solubility Modulation: The morpholine ring improves water solubility compared to a phenyl ring but is less basic than a piperazine ring, reducing the risk of hERG channel inhibition (a common cardiac toxicity issue).
Structure-Activity Relationship (SAR) Logic
In PDE5 inhibitors (like sildenafil), the sulfonyl group positions the solubilizing ring (piperazine/morpholine) towards the solvent front. Replacing the methylpiperazine of sildenafil with morpholine (using this aniline) often results in:
-
Increased Metabolic Stability: Morpholine is less prone to N-demethylation than N-methylpiperazine.
-
Altered Selectivity: Can improve selectivity against PDE6 (retinal effects).
Interaction Diagram (DOT)
Caption: Pharmacophore interactions of the scaffold within a theoretical enzyme binding pocket.
Physicochemical & Analytical Characterization
Accurate identification relies on specific spectral fingerprints.
Predicted Properties
| Property | Value (Predicted) | Note |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity; good bioavailability potential. |
| pKa (Aniline) | ~3.5 - 4.0 | Lower than unsubstituted aniline (4.6) due to the electron-withdrawing sulfonyl group. |
| pKa (Morpholine N) | N/A | The nitrogen is sulfonated and non-basic. |
| Solubility | Low in neutral water; Soluble in DMSO, MeOH, Dilute Acid. | Forms salts at the aniline nitrogen. |
Analytical Fingerprints
-
¹H NMR (DMSO-d₆, 400 MHz):
-
1.30 (t, 3H,
of ethoxy). -
3.0-3.1 (m, 4H, Morpholine
). -
3.5-3.6 (m, 4H, Morpholine
). -
4.05 (q, 2H,
of ethoxy). -
4.8-5.2 (br s, 2H,
, exchangeable). - 6.8-7.2 (m, 3H, Aromatic protons). Note: The proton ortho to the sulfonyl group will be deshielded.
-
1.30 (t, 3H,
-
Mass Spectrometry (ESI+):
-
Major Peak:
.
-
Safety & Handling (SDS Highlights)
As an aniline derivative, this compound requires strict safety protocols.
-
Hazard Classification:
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Acute Toxicity (Oral/Inhalation): Category 4.
-
Skin/Eye Irritation: Category 2.[1]
-
Specific Target Organ Toxicity: Potential for methemoglobinemia (characteristic of anilines).
-
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (anilines oxidize to dark impurities).
References
-
PubChem. 4-(Morpholinosulfonyl)aniline (Related Structure). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Morpholines and Sulfonamides. Available at: [Link]
